molecular formula C6H3F4NS B1406635 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine CAS No. 1803734-54-4

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine

Cat. No.: B1406635
CAS No.: 1803734-54-4
M. Wt: 197.16 g/mol
InChI Key: DXOJZPZAFKVTSC-UHFFFAOYSA-N
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Description

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and sulfur atoms, which contribute to its unique chemical properties. The trifluoromethyl group attached to the pyridine ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . Another method includes the trifluoromethylation of pyridine derivatives, which can be performed using trifluoromethylating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst is a well-known method . This approach allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various aminopyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-mercapto-4-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and sulfur atoms, which confer distinct chemical properties. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its utility in scientific research further highlight its uniqueness.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NS/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOJZPZAFKVTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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